molecular formula C9H15BrN2O B2449116 4-bromo-5-(butoxymethyl)-1-methyl-1H-pyrazole CAS No. 1856088-70-4

4-bromo-5-(butoxymethyl)-1-methyl-1H-pyrazole

Cat. No.: B2449116
CAS No.: 1856088-70-4
M. Wt: 247.136
InChI Key: KQKBIYVWWVGBBS-UHFFFAOYSA-N
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Description

4-Bromo-5-(butoxymethyl)-1-methyl-1H-pyrazole is a halogenated pyrazole derivative. Pyrazoles are a class of organic compounds characterized by a five-membered ring structure containing two nitrogen atoms at positions 1 and 2. The presence of a bromine atom and a butoxymethyl group in this compound introduces unique chemical properties, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-(butoxymethyl)-1-methyl-1H-pyrazole typically involves the reaction of appropriate pyrazole precursors with brominating agents and butoxymethylating reagents. One common method includes the bromination of 5-(butoxymethyl)-1-methyl-1H-pyrazole using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-(butoxymethyl)-1-methyl-1H-pyrazole undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of substituted pyrazole derivatives.

    Oxidation: The butoxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions, particularly at the bromine site, using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents (e.g., dimethyl sulfoxide) under mild heating conditions.

    Oxidation: Potassium permanganate in aqueous or acidic medium, or chromium trioxide in acetic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

Major Products

    Nucleophilic Substitution: Substituted pyrazole derivatives with various functional groups.

    Oxidation: Aldehydes or carboxylic acids derived from the butoxymethyl group.

    Reduction: Dehalogenated pyrazole derivatives.

Scientific Research Applications

4-Bromo-5-(butoxymethyl)-1-methyl-1H-pyrazole has diverse applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its unique reactivity and functional groups.

Mechanism of Action

The mechanism of action of 4-bromo-5-(butoxymethyl)-1-methyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. The bromine atom and butoxymethyl group can influence the compound’s binding affinity and selectivity towards these targets, thereby affecting its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-5-(butoxymethyl)-1-isopropyl-1H-pyrazole
  • 4-Bromo-5-(butoxymethyl)-1-sec-butyl-1H-pyrazole
  • 4-Bromo-5-(butoxymethyl)-1-butyl-1H-pyrazole

Uniqueness

4-Bromo-5-(butoxymethyl)-1-methyl-1H-pyrazole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of a methyl group at position 1 and a butoxymethyl group at position 5 differentiates it from other similar compounds, potentially leading to unique reactivity and applications in various fields.

Properties

IUPAC Name

4-bromo-5-(butoxymethyl)-1-methylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrN2O/c1-3-4-5-13-7-9-8(10)6-11-12(9)2/h6H,3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQKBIYVWWVGBBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCC1=C(C=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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